2-(6,7-二甲氧基-2-氧代-2H-香豆素-4-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

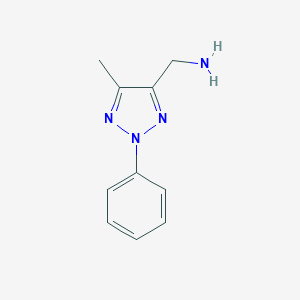

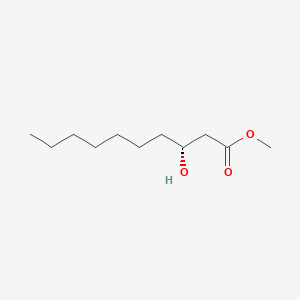

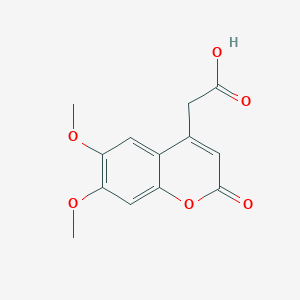

“2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of coumarin systems has been considered for many organic and pharmaceutical chemists . The synthesis methods are carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

The molecular formula of “2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid” is CHO . It has an average mass of 384.335 Da and a monoisotopic mass of 384.105652 Da .科学研究应用

Bioorganic Chemistry and Molecular Recognition

Coumarin-based fluorescent chemosensors have been widely employed in bioorganic chemistry and molecular recognition . They can help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Medicinal Chemistry

Synthetic and naturally occurring coumarins have received considerable attention from organic and medicinal chemists due to their huge diversity of biological and pharmacological activities . These include anti-inflammatory , antibacterial , antifungal , anticoagulant , antioxidant , antiviral , cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .

Anticancer Activity

Coumarins exhibited significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, regulating the reactive oxygen species, among others . In particular, 7-hydroxycoumarin derivatives have been widely used as valuable building blocks for the preparation of novel coumarin-based anticancer agents .

Synthesis of New Multifunctional Coenzyme Q0 Analogs

The compound can be considered as a derivative of both natural coumarins esculetin and sabandin . It can be used for synthesizing new multifunctional coenzyme Q0 analogs .

Biological Activities of Oxygenated Derivatives

Oxygenated derivatives of coumarins have been identified as biologically active substances in many medicinal plants . These compounds have been shown to exhibit antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities, in addition to antibacterial activity .

Therapeutic Drug for Specific Diseases

6,7-dihydroxy-2H-chromen-2-one (esculetin), a natural coumarin, has shown promise as a therapeutic drug for specific diseases such as cancer, diabetes, atherosclerosis, Alzheimer’s disease, Parkinson’s disease, and others .

未来方向

The future directions for “2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid” and similar compounds likely involve further exploration of their biological and pharmaceutical properties . This includes continued testing for various biological properties and potential applications in the medicinal industry .

作用机制

Target of Action

It is described as a multifunctional dye, which suggests that it may interact with various biological structures .

Mode of Action

As a dye, it is likely to interact with its targets by binding to them, enabling researchers to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Biochemical Pathways

Given its role as a dye, it is likely involved in a broad range of biological processes, as it helps in the observation and analysis of various cellular and molecular phenomena .

Result of Action

As a multifunctional dye, it is likely to aid in the visualization and analysis of various biological structures and processes .

Action Environment

Like other dyes, its effectiveness may be influenced by factors such as ph, temperature, and the presence of other molecules .

属性

IUPAC Name |

2-(6,7-dimethoxy-2-oxochromen-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-17-10-5-8-7(3-12(14)15)4-13(16)19-9(8)6-11(10)18-2/h4-6H,3H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBVNOUQXDVDDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350928 |

Source

|

| Record name | ST072861 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid | |

CAS RN |

88404-26-6 |

Source

|

| Record name | ST072861 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。